Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . Another approach includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and t-BAB as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3H-imidazo[4,5-b]pyridine: A closely related compound with similar structural features.
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate: Another derivative with a different substitution pattern.
Uniqueness
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution at the 5-position, which can influence its reactivity and biological activity compared to other derivatives .
Properties
IUPAC Name |
methyl 3-methylimidazo[4,5-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-10-6-3-4-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOOADUEJFPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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